2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
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Overview
Description
2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H28N2O2S and its molecular weight is 324.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.18714931 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that this compound is a derivative of 2,2,6,6-tetramethylpiperidine , which is an important intermediate used to synthesize a series of excellent Hindered Amine Light Stabilizers (HALS) .
Mode of Action
It is known that hindered amine light stabilizers (hals), which this compound is used to synthesize, work by free radical scavenging to inhibit photo-oxidation of polymers .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of hindered amine light stabilizers (hals), which are used to protect polymers from degradation due to exposure to ultraviolet radiation .
Pharmacokinetics
It is known that the compound is used in the synthesis of hindered amine light stabilizers (hals), which are typically used in industrial applications rather than in biological systems .
Result of Action
It is known that the compound is used in the synthesis of hindered amine light stabilizers (hals), which protect polymers from degradation due to exposure to ultraviolet radiation .
Action Environment
It is known that the compound is used in the synthesis of hindered amine light stabilizers (hals), which are designed to protect polymers from degradation due to exposure to ultraviolet radiation . Therefore, the efficacy and stability of the compound may be influenced by factors such as light exposure and temperature.
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that this compound is involved in the synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA), a hindered amine light stabilizer . The reaction kinetics is investigated to be first order with respect to HMDA concentration and second order with respect to TAA concentration .
Molecular Mechanism
It is known that it plays a role in the synthesis of DTMPA, a hindered amine light stabilizer .
Properties
IUPAC Name |
2,4-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2S/c1-12-7-8-15(13(2)9-12)22(20,21)18-14-10-16(3,4)19-17(5,6)11-14/h7-9,14,18-19H,10-11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBFDOWYHQERMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501159691 |
Source
|
Record name | 2,4-Dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501159691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-84-4 |
Source
|
Record name | 2,4-Dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915924-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501159691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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